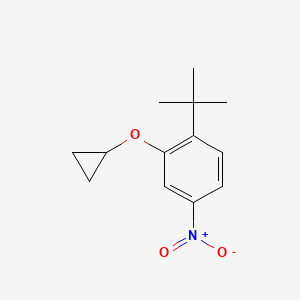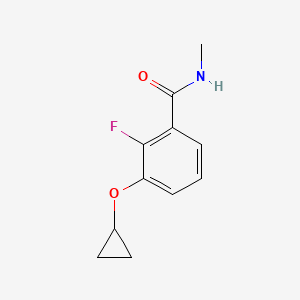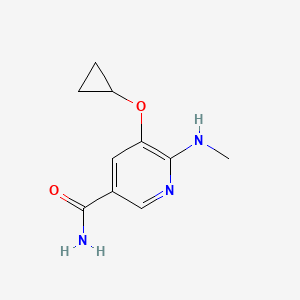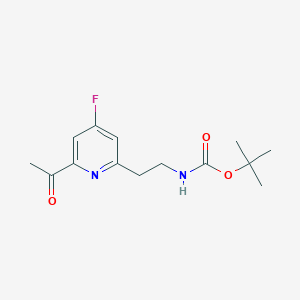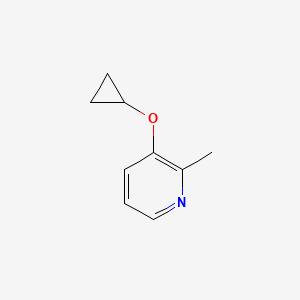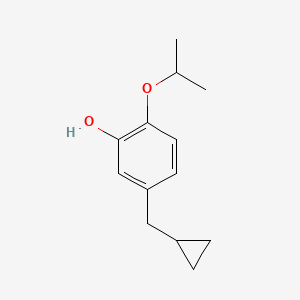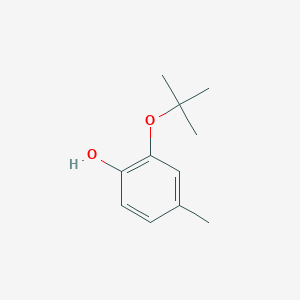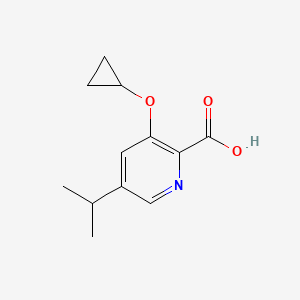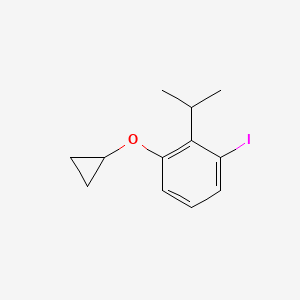
1-Cyclopropoxy-3-iodo-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15IO It is a halogenated benzene derivative, characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE typically involves the iodination of a suitable precursor, such as 1-cyclopropoxy-2-(propan-2-yl)benzene. The iodination reaction can be carried out using iodine (I2) or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclopropoxy-3-azido-2-(propan-2-yl)benzene .
Wissenschaftliche Forschungsanwendungen
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-CYCLOPROPOXY-3-IODOBENZENE: Lacks the isopropyl group, making it less sterically hindered.
1-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, affecting its reactivity in halogenation reactions.
1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, similar to the previous compound
Uniqueness: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the iodine atom and the cyclopropoxy group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H15IO |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
WDSCLEJLROMWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC=C1I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



